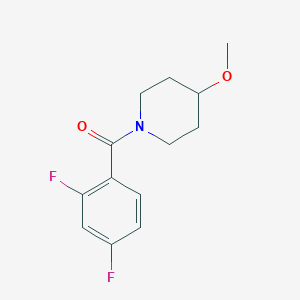

(2,4-Difluorophenyl)(4-methoxypiperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

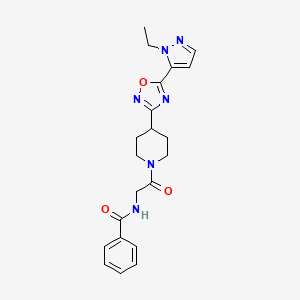

“(2,4-Difluorophenyl)(4-methoxypiperidin-1-yl)methanone” is a chemical compound with the molecular formula C12H13F2NO . It is also known by other names such as “(2,4-Difluorophenyl) (4-piperidinyl)methanone” in English, “(2,4-Difluorophényl) (4-pipéridinyl)méthanone” in French, and “(2,4-Difluorphenyl)(4-piperidinyl)methanon” in German .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its molecular formula C12H13F2NO . The compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 225.234 Da and a monoisotopic mass of 225.096527 Da . It is also predicted to have a boiling point of 304.51°C and a melting point of 89.81°C .Scientific Research Applications

Synthesis and Material Science Applications

Fluorinated Compounds Synthesis : The synthesis of fluorinated compounds, such as benzophenones, xanthones, acridones, and thioxanthones, involves iterative nucleophilic aromatic substitution reactions. These compounds are crucial for developing novel fluorophores with enhanced photostability and spectroscopic properties, which are valuable in material science and chemical sensing technologies (Woydziak, Fu, & Peterson, 2012).

Crystal Structure Studies : Research into the crystal structures of related compounds, such as (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone, provides insights into the molecular arrangements and potential applications of these compounds in designing new materials with specific physical properties (Revathi et al., 2015).

Nonlinear Optical Materials : Derivatives like (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone have been synthesized and characterized for their nonlinear optical properties, indicating potential applications in photonics and laser technology (Revathi, Jonathan, Sathya, & Usha, 2018).

Biomedical Research

Antimicrobial Activity : A series of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives exhibited significant in vitro antibacterial and antifungal activities, highlighting their potential as lead compounds for developing new antimicrobial agents (Mallesha & Mohana, 2014).

Photopolymerization Initiators : Compounds bearing the (2,4-Difluorophenyl)(4-methoxypiperidin-1-yl)methanone structure can serve as photoinitiators in nitroxide-mediated photopolymerization processes, useful in polymer chemistry and materials science (Guillaneuf et al., 2010).

Antitumor Agents : Certain phenyl methanone derivatives, similar in structure to this compound, have been found to inhibit tubulin polymerization, induce G2/M arrest, and trigger apoptosis in human leukemia cells, indicating their potential as anticancer agents (Magalhães et al., 2013).

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by “(2,4-Difluorophenyl)(4-methoxypiperidin-1-yl)methanone”. Given the structural features of the compound, it may influence pathways related to fluorinated phenyl and piperidine derivatives .

Pharmacokinetics

Therefore, its bioavailability and pharmacokinetic profile remain unknown .

properties

IUPAC Name |

(2,4-difluorophenyl)-(4-methoxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2NO2/c1-18-10-4-6-16(7-5-10)13(17)11-3-2-9(14)8-12(11)15/h2-3,8,10H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDFBSQJDCNDGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C(=O)C2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-{[(1-benzylpiperidin-4-yl)amino]sulfonyl}-3-ethyl-1H-pyrazole-4-carboxylate](/img/structure/B2938578.png)

![2-Methyl-6-[(1,3-thiazol-2-yloxy)methyl]pyridine](/img/structure/B2938581.png)

![3-[cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid](/img/structure/B2938582.png)

![2-[4-(Piperidylsulfonyl)phenyl]-5-pyrrolidinyl-1,3-oxazole-4-carbonitrile](/img/structure/B2938585.png)